Molindone
Overview
Description
Molindone is an indole derivative that is primarily used as an antipsychotic medication. It is effective in treating schizophrenia and other psychoses by blocking the effects of dopamine in the brain, leading to diminished symptoms of psychosis . This compound is known for its unique pharmacological profile, which includes a lower affinity for dopamine receptors compared to other antipsychotic agents .
Mechanism of Action
Target of Action
Molindone primarily targets dopaminergic D2 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in regulating mood, reward, and behavior. This compound has a much lower affinity for D2 receptors than most antipsychotic agents . It also has a relatively low affinity for D1 receptors and only low to moderate affinity for cholinergic and alpha-adrenergic receptors .
Mode of Action
This compound acts by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity . This antagonistic action on the D2 receptors leads to a reduction in the overactivity of dopamine, which is often associated with psychotic disorders.
Biochemical Pathways
It is known that the drug’s action on the dopaminergic system can lead to a reduction of spontaneous locomotion and aggressiveness, suppression of a conditioned response, and antagonism of the bizarre stereotyped behavior and hyperactivity induced by amphetamines .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with peak serum concentrations reached within approximately 1.5 hours . It is extensively metabolized in the liver . The drug is excreted in urine and feces, with less than 2% to 3% of unmetabolized this compound . The elimination half-life of this compound is about 1.5 hours . The duration of action is between 24 to 36 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of dopamine activity in the brain . This results in diminished symptoms of psychosis, such as hallucinations, delusions, and disordered thinking . In laboratory animals, this compound has been shown to reduce spontaneous locomotion and aggressiveness, suppress conditioned responses, and antagonize the effects of amphetamines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that individual factors, such as the patient’s overall health, liver function, and presence of other medications, can impact the effectiveness and side effects of this compound .
Biochemical Analysis
Biochemical Properties
Molindone interacts with various biomolecules, predominantly dopamine receptors in the brain. It has a much lower affinity for D2 receptors than most antipsychotic agents and a relatively low affinity for D1 receptors . It also exhibits low to moderate affinity for cholinergic and alpha-adrenergic receptors .
Cellular Effects
This compound’s primary cellular effect is the reduction of dopamine activity in the brain, leading to diminished symptoms of psychosis . It achieves this by antagonizing dopamine (D2) receptor sites in the reticular limbic systems in the brain . This action on dopamine receptors can lead to side effects such as drowsiness, fast heart rate, restlessness, blurred vision, and dry mouth .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully established. Based on electroencephalogram (EEG) studies, it is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, it is known that this compound causes less dopamine receptor supersensitivity than other neuroleptics . This suggests that this compound may have a lower potential for eliciting disorders like tardive dyskinesia .
Dosage Effects in Animal Models
In animal models, a high dose of this compound (20 mg/kg) elicited a small but significant increase in behavioral sensitivity . This increase was significantly less than that produced by 1 mg/kg of haloperidol .
Transport and Distribution
It is known that this compound is rapidly absorbed when taken orally .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely that this compound primarily localizes to dopamine receptors in the brain, particularly in the reticular limbic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Molindone can be synthesized through a series of chemical reactions. One common method involves the condensation of oximinoketone with cyclohexane-1,3-dione in the presence of zinc and acetic acid. This reaction leads to the formation of a partly reduced indole derivative. The Mannich reaction of this intermediate with formaldehyde and morpholine yields this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to achieve high yields and purity. The process typically includes the use of polar solvents such as acetonitrile, ethyl acetate, and dimethyl sulfoxide to facilitate the reactions. The final product is often converted to its hydrochloride salt form to enhance its solubility and stability .
Chemical Reactions Analysis
Types of Reactions: Molindone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the indole ring structure.
Substitution: Substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Molindone has a wide range of scientific research applications:
Chemistry: this compound is used as a reference compound in the study of indole derivatives and their chemical properties.
Biology: It is used to study the effects of dopamine receptor antagonists on cellular processes.
Medicine: this compound is primarily used in the treatment of schizophrenia and other psychotic disorders.
Comparison with Similar Compounds
Clozapine: An atypical antipsychotic with a similar pharmacological profile but higher affinity for dopamine receptors.
Haloperidol: A typical antipsychotic with a higher affinity for dopamine receptors and a different side effect profile.
Risperidone: Another atypical antipsychotic with a broader receptor binding profile.
Uniqueness of Molindone: this compound is unique in its lower affinity for dopamine receptors compared to other antipsychotic agents. This characteristic may contribute to its distinct side effect profile, which includes a lower risk of weight gain and metabolic disturbances .
Properties
IUPAC Name |
3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPWJLBORRMFGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15622-65-8 (mono-hydrochloride) | |
Record name | Molindone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007416344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023332 | |
Record name | Molindone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Molindone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE CRYSTALLINE POWDER; FREELY SOL IN WATER & ALCOHOL /HYDROCHLORIDE/, 4.74e-01 g/L | |
Record name | MOLINDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Molindone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism has not been established, however, based on electroencephalogram (EEG) studies, molindone is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity. Decreased dopamine activity results in decreased physiological effects normally induced by excessive dopamine stimulation, such as those typically seen in manifestations of psychotic disorders., INFORMATION IS INADEQUATE TO DETERMINE SPECIFIC ACTIONS OF MOLINDONE..., THIS ANTIPSYCHOTIC AGENT IS A DIHYDROINDOLONE DERIV. IT IS NOT CHEM RELATED TO PHENOTHIAZINES, BUTYROPHENONES OR THIOXANTHENES, BUT PHARMACOLOGIC ACTIONS ARE SIMILAR TO THOSE OF PIPERAZINE PHENOTHIAZINES. | |
Record name | Molindone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01618 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MOLINDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS | |
CAS No. |
7416-34-4 | |
Record name | (±)-Molindone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7416-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Molindone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007416344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Molindone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01618 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Molindone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023332 | |
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Record name | Molindone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOLINDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT3Y3QMF8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | MOLINDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Molindone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180-181 °C, 180.5 °C | |
Record name | Molindone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01618 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MOLINDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Molindone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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